molecular formula C13H19BrN2O B14772455 4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide

4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide

Cat. No.: B14772455
M. Wt: 299.21 g/mol
InChI Key: GHPDVVOIEUAIRX-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide is a brominated pyrrole derivative featuring a cyclooctyl group attached to the carboxamide nitrogen. Pyrrole derivatives are pivotal in medicinal and materials chemistry due to their diverse biological activities and structural versatility . The bulky cyclooctyl substituent likely influences steric and electronic properties, affecting solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C13H19BrN2O/c14-10-8-12(15-9-10)13(17)16-11-6-4-2-1-3-5-7-11/h8-9,11,15H,1-7H2,(H,16,17)

InChI Key

GHPDVVOIEUAIRX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC(=CN2)Br

Origin of Product

United States

Chemical Reactions Analysis

4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide Cyclooctyl C₁₃H₁₉BrN₂O 309.22 Potential intermediate; steric bulk
4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide 4-Pyridinylmethyl C₁₁H₁₀BrN₃O 296.13 Enhanced solubility via pyridine group
4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide 3-Hydroxyphenyl C₁₁H₉BrN₂O₂ 281.11 Hydrogen bonding capability; antimicrobial potential
N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide Benzyl + Propyl C₁₅H₁₇BrN₂O 327.22 Lipophilic; potential CNS activity
4-Bromo-1H-pyrrole-2-carboxylic acid -COOH (no amide substituent) C₅H₄BrNO₂ 190.00 Monoclinic crystals (P21/c, a=16.0028 Å)

Electronic and Crystallographic Comparisons

  • Bond Length Variations : In N-Nitro-1H-pyrrole-2-carboxamide, the N2—C5 bond (1.404 Å) is 0.07 Å longer than in 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide (1.334 Å), indicating substituent-dependent electronic effects . The cyclooctyl group in the target compound may similarly elongate adjacent bonds due to steric strain.
  • Crystallinity: 4-Bromo-1H-pyrrole-2-carboxylic acid crystallizes in a monoclinic system (space group P21/c) with unit cell parameters $a = 16.0028 \, \text{Å}, b = 4.9046 \, \text{Å}, c = 8.2367 \, \text{Å}$ .

Hydrogen Bonding and Supramolecular Interactions

  • In N-Nitro-1H-pyrrole-2-carboxamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds form 1D chains, influencing solubility and thermal stability . The cyclooctyl group’s non-polar nature may reduce hydrogen bonding capacity, increasing hydrophobicity relative to hydroxyl- or pyridine-containing analogues.

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